molecular formula C7H12O4S B12985611 (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid

(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B12985611
M. Wt: 192.24 g/mol
InChI Key: WJGPPSANQXLPMY-PHDIDXHHSA-N
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Description

(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the carboxylic acid group. One common method involves the condensation of a suitable dioxothiane precursor with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to esters or amides.

Scientific Research Applications

(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-methyl-2-piperidinecarboxylic acid: This compound has a similar structure but contains a nitrogen atom instead of sulfur.

    (2R,4R)-4-methylpipecolic acid: Another similar compound with a nitrogen atom in the ring.

Uniqueness

The presence of the sulfur atom in (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid distinguishes it from similar compounds containing nitrogen. This difference can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-5-4-6(7(8)9)2-3-12(5,10)11/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI Key

WJGPPSANQXLPMY-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCS1(=O)=O)C(=O)O

Canonical SMILES

CC1CC(CCS1(=O)=O)C(=O)O

Origin of Product

United States

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